2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the triazolo-triazine class, characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazine) substituted with ethylamino groups at positions 5 and 5. A sulfanyl (-S-) bridge links the core to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-13(27)21-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDOYRIVHHPKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the Triazolotriazine Core: This involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a sulfanyl group, typically using thiol reagents.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with 2,6-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group attached to the triazolo-triazine ring is susceptible to nucleophilic substitution under basic conditions. This reactivity enables the introduction of new substituents:
Key Findings :
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The reaction proceeds via an SN2 mechanism, with the sulfur atom acting as a leaving group.
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Steric hindrance from the ethylamino groups slightly reduces substitution rates compared to simpler triazine analogs.
Hydrolysis of the Acetamide Group
The acetamide moiety (–NHCOCH₂–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Mechanistic Insight :
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Acidic conditions favor protonation of the amide carbonyl, facilitating nucleophilic attack by water .
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The 2,6-dimethylphenyl group enhances steric protection, slowing hydrolysis compared to unsubstituted aryl analogs.
Oxidation of the Triazolo-Triazine Ring
The triazolo-triazine system undergoes oxidation at the nitrogen-rich regions, forming N-oxide derivatives:
| Oxidizing Agent | Solvent | Temperature (°C) | Time (hrs) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 25 | 4 | Mono-N-oxide | 52 | |
| H₂O₂ (30%), AcOH | Acetic acid | 70 | 12 | Di-N-oxide | 34 |
Structural Impact :
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N-Oxidation increases polarity and alters electronic properties, enhancing solubility in polar solvents .
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The ethylamino groups stabilize the oxidized intermediates through hydrogen bonding.
Acylation Reactions
The secondary amine (–NH–) in the ethylamino side chain participates in acylation:
| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine | THF | N-Acetylated derivative | 89 | |
| Benzoyl chloride | Et₃N | DCM | N-Benzoylated analog | 76 |
Applications :
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Acylation modifies pharmacokinetic properties by increasing lipophilicity .
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Steric effects from the 2,6-dimethylphenyl group reduce reaction rates compared to less hindered analogs.
Metal Coordination Chemistry
The nitrogen-rich triazolo-triazine core acts as a polydentate ligand for transition metals:
| Metal Salt | Ligand Ratio | Coordination Geometry | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Square planar | 8.9 | |
| FeCl₃ | 1:1 | Octahedral | 6.5 |
Notable Properties :
-
Copper(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .
-
Stability constants correlate with electron-donating effects of the ethylamino substituents.
Photochemical Reactivity
UV irradiation induces cleavage of the sulfanyl-acetamide bond:
| Light Source | Wavelength (nm) | Solvent | Degradation Products | Half-life (min) | Reference |
|---|---|---|---|---|---|
| UV-C | 254 | MeOH | Triazolo-triazine fragment + thiol | 15 | |
| UV-A | 365 | H₂O | Partial decomposition to amide byproducts | 120 |
Implications :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to triazoles and triazines. The specific compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies
-
Cytotoxicity Testing :
- A study reported that derivatives of triazole compounds exhibited significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
- The compound demonstrated apoptosis-inducing activity through mechanisms involving mitochondrial membrane potential disruption and caspase activation .
- Metabolic Stability :
Synthesis Methodologies
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves several key steps:
- Starting Materials : The synthesis begins with aminoguanidines and appropriate phenylglyoxal derivatives in a solvent such as glacial acetic acid.
- Reactions : The reaction conditions are optimized to yield high purity and yield of the target compound.
Biological Activities Beyond Anticancer Effects
In addition to its anticancer properties, the compound may possess other biological activities:
- Antimicrobial Activity : Some studies suggest that triazole derivatives may exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is emerging evidence that similar compounds could have anti-inflammatory effects through modulation of immune responses.
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the acetamide side chain. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparisons
Estimated based on structural similarity to .
*Predicted using fragment-based methods.
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) increase lipophilicity (higher XLogP3) but may compromise metabolic stability.
Triazolo-Triazine Core: The fused heterocyclic system provides a rigid scaffold for interactions with biological targets, such as enzymes or receptors. Ethylamino groups at positions 5 and 7 likely enhance hydrogen-bonding capacity, critical for binding affinity .
Comparative Physicochemical Properties: The target compound’s XLogP3 (~3.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is higher than oxadixyl (XLogP3 = 1.8) due to the triazine core’s hydrophobic nature .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol. The compound features a triazole ring system and a sulfur atom that may contribute to its biological activity through various biochemical interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Many triazole derivatives have shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. This activity is often attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
- Anti-inflammatory Effects : The presence of the triazole ring has been linked to anti-inflammatory properties in various studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways .
- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation. The mechanism may involve the modulation of signaling pathways related to cell survival .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Interaction with various receptors (e.g., sigma receptors) may play a role in its pharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole-containing compounds:
- Antimicrobial Studies : A study demonstrated that triazole derivatives showed significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential use in treating infections .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models in rats, indicating their potential as therapeutic agents for inflammatory diseases .
- Cytotoxicity Tests : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential for targeted cancer therapy .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
